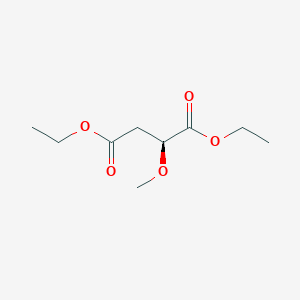
Diethyl (S)-2-methoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (S)-2-methoxysuccinate is an organic compound that belongs to the class of esters. It is characterized by the presence of two ethyl groups and a methoxy group attached to a succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (S)-2-methoxysuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-methoxysuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (S)-2-methoxysuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound aldehyde or this compound acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Diethyl (S)-2-methoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Diethyl (S)-2-methoxysuccinate can be compared with other similar compounds such as:
Diethyl succinate: Lacks the methoxy group, resulting in different reactivity and applications.
Dimethyl (S)-2-methoxysuccinate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Diethyl ®-2-methoxysuccinate: The enantiomer of this compound, which may have different biological activities.
Propiedades
Número CAS |
77325-99-6 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
diethyl (2S)-2-methoxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
CRFNZTOCCSXWQM-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)OC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
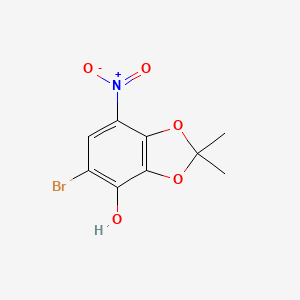
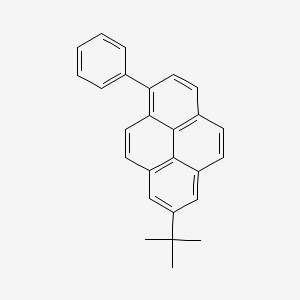
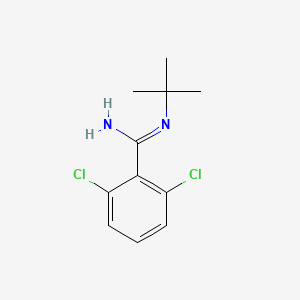
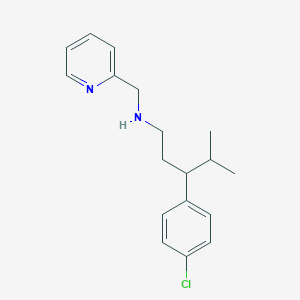

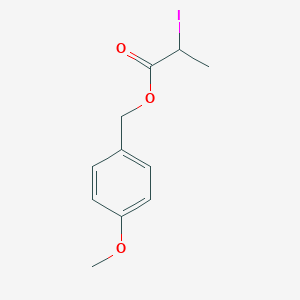
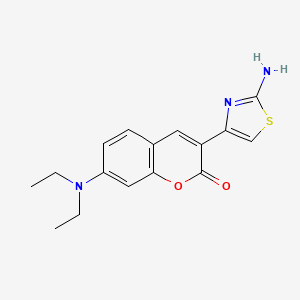

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
